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molecular formula C5H8O2 B1214942 2-Ethylacrylic acid CAS No. 3586-58-1

2-Ethylacrylic acid

Cat. No. B1214942
M. Wt: 100.12 g/mol
InChI Key: WROUWQQRXUBECT-UHFFFAOYSA-N
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Patent
US07919136B2

Procedure details

2-Ethylacrylic acid was prepared from diethyl ethylmalonate using procedures set forth in the literature (e.g., Ferrito et al., Macromol. Synth., 11, pp. 59-62 (1992)). Diethyl ethylmalonate (100 g, 0.53 mol) was added to a 1 L round bottom flask and stirred overnight with 700 mL of 1 M KOH in 95% ethanol. The ethanol was then removed with a rotary evaporator and the residue was dissolved in a minimum amount of water and acidified to a pH of 2.0 by slow addition of concentrated HCl. The separated oil (2-carboethoxybutyric acid) was taken up into diethyl ether (3×200 mL portions of ether in a separatory funnel), dried over magnesium sulfate and concentrated on a rotary evaporator. The crude 2-carboethoxybutyric acid (84.9 g, 0.53 mol) was placed in a 1 L round bottom flask and cooled to −5° C. Diethylamine (55 mL, 0.53 mol) was then added to the flask and an addition funnel containing 43.5 g formaline solution (0.54 mol) was added dropwise to the reaction mixture while allowing the solution to slowly warm to room temperature. After stirring for 24 hours, the addition funnel was replaced with a reflux condenser and the reaction was warmed to 60° C. for 8 hours. The reaction mixture was then cooled to 0° C. and concentrated sulfuric acid was added slowly until evolution of gas ceases. The mixture was extracted with three 200 mL portions of diethyl ether, dried over magnesium sulfate, and concentrated on a rotary evaporator to obtain 2-ethylacrylate. Crude 2-ethylacrylate (64.1 g, 0.5 mol) was placed in a 1 L round bottom flask and 600 ml of 2M aqueous KOH was added. The flask was fitted with a reflux condenser and the reaction was refluxed for 20 hours. The solution was allowed to cool to room temperature and was acidified with 1N HCl to a pH of 2. The separated oil was extracted four times with 700 mL of ether, dried over magnesium sulfate and concentrated on a rotary evaporator. The yellow oil was vacuum distilled (bp 50° C./1 mm Hg) to yield pure, colorless 2-ethylacrylic acid (35 g).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step Two
Name
Quantity
700 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
84.9 g
Type
reactant
Reaction Step Four
Quantity
55 mL
Type
reactant
Reaction Step Five
Quantity
43.5 g
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[CH2:1]([CH:3]([C:9](OCC)=O)[C:4]([O:6]CC)=[O:5])[CH3:2].[OH-].[K+].[C:16]([CH:21]([CH2:25][CH3:26])[C:22](O)=O)([O:18]CC)=[O:17].C(NCC)C.C=O.S(=O)(=O)(O)O>C(O)C>[CH2:1]([C:3](=[CH2:9])[C:4]([OH:6])=[O:5])[CH3:2].[CH2:25]([C:21](=[CH2:22])[C:16]([O-:18])=[O:17])[CH3:26] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)C(C(=O)OCC)C(=O)OCC
Step Two
Name
Quantity
100 g
Type
reactant
Smiles
C(C)C(C(=O)OCC)C(=O)OCC
Step Three
Name
Quantity
700 mL
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Step Four
Name
Quantity
84.9 g
Type
reactant
Smiles
C(=O)(OCC)C(C(=O)O)CC
Step Five
Name
Quantity
55 mL
Type
reactant
Smiles
C(C)NCC
Step Six
Name
Quantity
43.5 g
Type
reactant
Smiles
C=O
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-5 °C
Stirring
Type
CUSTOM
Details
After stirring for 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The ethanol was then removed with a rotary evaporator
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in a minimum amount of water
ADDITION
Type
ADDITION
Details
acidified to a pH of 2.0 by slow addition of concentrated HCl
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated on a rotary evaporator
ADDITION
Type
ADDITION
Details
was added dropwise to the reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
to slowly warm to room temperature
CUSTOM
Type
CUSTOM
Details
the addition funnel was replaced with a reflux condenser
TEMPERATURE
Type
TEMPERATURE
Details
the reaction was warmed to 60° C. for 8 hours
Duration
8 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then cooled to 0° C.
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with three 200 mL portions of diethyl ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated on a rotary evaporator

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
C(C)C(C(=O)O)=C
Name
Type
product
Smiles
C(C)C(C(=O)[O-])=C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07919136B2

Procedure details

2-Ethylacrylic acid was prepared from diethyl ethylmalonate using procedures set forth in the literature (e.g., Ferrito et al., Macromol. Synth., 11, pp. 59-62 (1992)). Diethyl ethylmalonate (100 g, 0.53 mol) was added to a 1 L round bottom flask and stirred overnight with 700 mL of 1 M KOH in 95% ethanol. The ethanol was then removed with a rotary evaporator and the residue was dissolved in a minimum amount of water and acidified to a pH of 2.0 by slow addition of concentrated HCl. The separated oil (2-carboethoxybutyric acid) was taken up into diethyl ether (3×200 mL portions of ether in a separatory funnel), dried over magnesium sulfate and concentrated on a rotary evaporator. The crude 2-carboethoxybutyric acid (84.9 g, 0.53 mol) was placed in a 1 L round bottom flask and cooled to −5° C. Diethylamine (55 mL, 0.53 mol) was then added to the flask and an addition funnel containing 43.5 g formaline solution (0.54 mol) was added dropwise to the reaction mixture while allowing the solution to slowly warm to room temperature. After stirring for 24 hours, the addition funnel was replaced with a reflux condenser and the reaction was warmed to 60° C. for 8 hours. The reaction mixture was then cooled to 0° C. and concentrated sulfuric acid was added slowly until evolution of gas ceases. The mixture was extracted with three 200 mL portions of diethyl ether, dried over magnesium sulfate, and concentrated on a rotary evaporator to obtain 2-ethylacrylate. Crude 2-ethylacrylate (64.1 g, 0.5 mol) was placed in a 1 L round bottom flask and 600 ml of 2M aqueous KOH was added. The flask was fitted with a reflux condenser and the reaction was refluxed for 20 hours. The solution was allowed to cool to room temperature and was acidified with 1N HCl to a pH of 2. The separated oil was extracted four times with 700 mL of ether, dried over magnesium sulfate and concentrated on a rotary evaporator. The yellow oil was vacuum distilled (bp 50° C./1 mm Hg) to yield pure, colorless 2-ethylacrylic acid (35 g).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step Two
Name
Quantity
700 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
84.9 g
Type
reactant
Reaction Step Four
Quantity
55 mL
Type
reactant
Reaction Step Five
Quantity
43.5 g
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[CH2:1]([CH:3]([C:9](OCC)=O)[C:4]([O:6]CC)=[O:5])[CH3:2].[OH-].[K+].[C:16]([CH:21]([CH2:25][CH3:26])[C:22](O)=O)([O:18]CC)=[O:17].C(NCC)C.C=O.S(=O)(=O)(O)O>C(O)C>[CH2:1]([C:3](=[CH2:9])[C:4]([OH:6])=[O:5])[CH3:2].[CH2:25]([C:21](=[CH2:22])[C:16]([O-:18])=[O:17])[CH3:26] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)C(C(=O)OCC)C(=O)OCC
Step Two
Name
Quantity
100 g
Type
reactant
Smiles
C(C)C(C(=O)OCC)C(=O)OCC
Step Three
Name
Quantity
700 mL
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Step Four
Name
Quantity
84.9 g
Type
reactant
Smiles
C(=O)(OCC)C(C(=O)O)CC
Step Five
Name
Quantity
55 mL
Type
reactant
Smiles
C(C)NCC
Step Six
Name
Quantity
43.5 g
Type
reactant
Smiles
C=O
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-5 °C
Stirring
Type
CUSTOM
Details
After stirring for 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The ethanol was then removed with a rotary evaporator
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in a minimum amount of water
ADDITION
Type
ADDITION
Details
acidified to a pH of 2.0 by slow addition of concentrated HCl
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated on a rotary evaporator
ADDITION
Type
ADDITION
Details
was added dropwise to the reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
to slowly warm to room temperature
CUSTOM
Type
CUSTOM
Details
the addition funnel was replaced with a reflux condenser
TEMPERATURE
Type
TEMPERATURE
Details
the reaction was warmed to 60° C. for 8 hours
Duration
8 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then cooled to 0° C.
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with three 200 mL portions of diethyl ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated on a rotary evaporator

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
C(C)C(C(=O)O)=C
Name
Type
product
Smiles
C(C)C(C(=O)[O-])=C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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